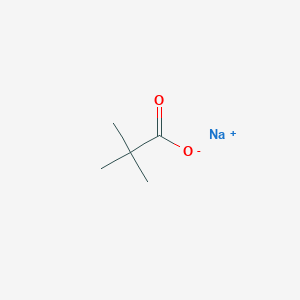

sodium;2,2-dimethylpropanoate

Description

Chemical Name: Sodium 2,2-dimethylpropanoate (synonyms: Sodium pivalate hydrate, Sodium trimethylacetate hydrate) Molecular Formula: C₅H₉NaO₂·H₂O CAS Number: 143174-36-1 Properties:

- Physical State: Crystalline solid (hydrate form).

- Solubility: High water solubility due to ionic nature; moderate solubility in polar organic solvents.

- Thermal Stability: Decomposes above 200°C, as inferred from related dimethylpropanoate esters with thermal transitions near 190°C . Applications:

- Used as a buffer or catalyst in organic synthesis due to its weakly basic nature .

- Potential use in materials science for stabilizing cross-linked polymers or electronic components .

Properties

IUPAC Name |

sodium;2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRDNQOIQZOVQD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Neutralization with Sodium Hydroxide

In aqueous medium, pivalic acid reacts exothermically with NaOH to form the sodium salt:

A typical procedure involves dissolving pivalic acid in deionized water and gradually adding a stoichiometric amount of NaOH at 25–40°C. The reaction completes within 1–2 hours, after which the solution is evaporated under reduced pressure to isolate the crystalline product.

Key Parameters:

Neutralization with Sodium Carbonate

For industrial compatibility, sodium carbonate or bicarbonate is preferred due to cost and safety:

This method requires vigorous stirring to ensure complete gas evolution (CO₂). The reaction is typically conducted at 60–80°C to accelerate kinetics, yielding >90% product after filtration and drying.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. A patented methodology for related carboxylate salts (e.g., palladium pivalate) offers insights into optimizations applicable to sodium 2,2-dimethylpropanoate.

Reactor Design and Process Flow

Table 1: Industrial Reaction Conditions

| Parameter | Range |

|---|---|

| Temperature | 70–90°C |

| Reaction Time | 18–24 hours |

| Base | Na₂CO₃ or NaHCO₃ |

| Yield | 90–96% |

Recycling and Waste Reduction

A closed-loop system recovers unreacted pivalic acid from supernatants, reducing raw material consumption by 10–15% per cycle. Petroleum ether pulping (3:1 mass ratio) removes residual acid, achieving <0.15% impurity levels.

Alternative Synthesis Routes

Ester Saponification

Saponification of pivalic acid esters (e.g., methyl pivalate) with NaOH offers an alternative pathway:

This method is less common due to higher costs but provides high-purity product (>98%).

Metathesis Reactions

Double decomposition reactions with sodium salts (e.g., NaCl) are theoretically viable but impractical due to equilibrium limitations.

Analytical Characterization

Elemental Analysis

Theoretical composition of sodium 2,2-dimethylpropanoate:

Spectroscopic Validation

-

IR Spectroscopy : Strong absorption at 1550–1610 cm⁻¹ (carboxylate C=O stretch).

-

¹H NMR : Singlets at δ 1.18 ppm (9H, tert-butyl) and δ 3.40 ppm (2H, CH₂).

Challenges and Optimizations

Impurity Control

Residual pivalic acid (<0.15%) is mitigated via:

Chemical Reactions Analysis

Types of Reactions: Sodium 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.

Esterification: It reacts with alcohols to form esters.

Deprotonation: It can act as a base to deprotonate acids, forming the corresponding carboxylate salts.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve solvents like tetrahydrofuran (THF).

Esterification: Alcohols and acid catalysts are used, often under reflux conditions.

Deprotonation: Strong acids like hydrochloric acid or sulfuric acid are used.

Major Products:

Esters: Formed from esterification reactions.

Carboxylate Salts: Formed from deprotonation reactions.

Scientific Research Applications

Sodium 2,2-dimethylpropanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and other carboxylate derivatives.

Biology: Employed in biochemical studies as a buffer or reagent.

Medicine: Investigated for its potential use in drug formulations and as a stabilizing agent.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2,2-dimethylpropanoate involves its ability to act as a nucleophile or base in chemical reactions. It can donate electrons to electrophilic centers, facilitating various organic transformations. In biological systems, it may interact with enzymes and other proteins, affecting their activity and stability .

Comparison with Similar Compounds

Metal Salts of 2,2-Dimethylpropanoic Acid

Key Differences :

Esters of 2,2-Dimethylpropanoic Acid

Key Differences :

Complex Derivatives with 2,2-Dimethylpropanoate Groups

Key Differences :

- Functionality: Complex derivatives integrate 2,2-dimethylpropanoate into larger frameworks for specialized roles (e.g., charge transport in T5DP-2,7 or targeted drug delivery in Efaproxiral ).

- Synthesis Complexity : Multistep synthesis required for aromatic or polymeric derivatives compared to straightforward neutralization for sodium salts .

Q & A

Q. What are the established synthetic routes for sodium 2,2-dimethylpropanoate, and how can purity be validated?

Sodium 2,2-dimethylpropanoate is typically synthesized via esterification of 2,2-dimethylpropanoic acid followed by saponification with sodium hydroxide. For example, methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoate derivatives are synthesized using NMR spectroscopy (δ 4.23–3.44 ppm for protons and δ 176.2–47.2 ppm for carbons) to confirm structure and purity . Post-synthesis, purity can be validated using techniques like HPLC or elemental analysis.

Q. Which spectroscopic methods are most effective for characterizing sodium 2,2-dimethylpropanoate?

¹H and ¹³C NMR spectroscopy are critical for structural elucidation. For related esters, signals at δ 4.23 ppm (CH), 3.68 ppm (OCH₃), and 3.44 ppm (OCH₃) in ¹H NMR, and δ 176.2 ppm (C=O) in ¹³C NMR are diagnostic . FT-IR can confirm functional groups (e.g., carboxylate C=O stretches at ~1600 cm⁻¹).

Q. What thermodynamic properties (e.g., boiling point, heat capacity) are reported for sodium 2,2-dimethylpropanoate analogs?

While direct data for sodium 2,2-dimethylpropanoate is limited, analogs like methyl 2,2-dimethylpropanoate exhibit a boiling point of 101.1°C and ΔvapH(tb) = 33.42 kJ/mol . Ethyl 2,2-dimethylpropanoate has heat capacity parameters (A₁ = 2.7546011, A₂ = 2.85406) in the range of 298.1–347.8 K .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for sodium 2,2-dimethylpropanoate derivatives be resolved?

Discrepancies in properties like heat capacity or vaporization enthalpy may arise from differing experimental conditions (e.g., purity, measurement techniques). Researchers should cross-reference data from multiple sources (e.g., CRC Handbook vs. heat capacity studies ) and validate using standardized methods like differential scanning calorimetry (DSC) or gas-phase mass spectrometry.

Q. What crystallographic strategies are recommended for determining the structure of sodium 2,2-dimethylpropanoate complexes?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. SHELX handles high-resolution or twinned data effectively, with SHELXPRO aiding in macromolecular interfaces . For ionic derivatives like zinc 2,2-dimethylpropanoate (CAS 15827-10-8), heavy-atom substitution may enhance diffraction .

Q. What role does sodium 2,2-dimethylpropanoate play in prodrug design or biochemical applications?

Derivatives such as L-690,488 (a prodrug of inositol monophosphatase inhibitors) demonstrate its utility in enhancing cell permeability. Structural modifications, like esterification with phosphonate groups, improve bioavailability and target specificity .

Q. How is sodium 2,2-dimethylpropanoate utilized in polymer or material science?

It serves as a monomer in fluorinated polymers (e.g., perfluoroalkyl sulfonamide acrylates) for hydrophobic coatings. Polymerization with 2-propenoate derivatives (CAS 68555-75-9) requires controlled radical initiation and NMR monitoring of ester group reactivity .

Methodological Considerations

- Experimental Design : Prioritize reproducibility by documenting hydration states (e.g., anhydrous vs. hydrated sodium salts ) and solvent effects in synthesis.

- Data Analysis : Use software like Gaussian or ORCA for computational validation of spectroscopic or thermodynamic data.

- Safety : Follow GHS guidelines for handling ionic derivatives (e.g., zinc salts) due to potential irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.